5-Methyl-1,3,4-oxadiazole-2-carbonyl chloride
Overview
Description
5-Methyl-1,3,4-oxadiazole-2-carbonyl chloride: is a heterocyclic compound with the molecular formula C4H3ClN2O2. It is a derivative of oxadiazole, a five-membered ring containing one oxygen and two nitrogen atoms. This compound is known for its reactivity and is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: 5-Methyl-1,3,4-oxadiazole-2-carbonyl chloride can be synthesized from 5-Methyl-1,3,4-oxadiazole-2-carboxylic acid potassium salt. The reaction involves the use of thionyl chloride (SOCl2) as a chlorinating agent. The reaction is typically carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the corresponding acid chloride .
Industrial Production Methods: In an industrial setting, the synthesis of this compound involves large-scale chlorination processes. The use of thionyl chloride or phosphorus trichloride (PCl3) is common, and the reaction is conducted in a controlled environment to manage the release of hydrogen chloride gas. The product is then purified through distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 5-Methyl-1,3,4-oxadiazole-2-carbonyl chloride readily undergoes nucleophilic substitution reactions due to the presence of the reactive carbonyl chloride group.
Common Reagents and Conditions:
Amines: React with this compound to form amides under mild conditions.
Alcohols: React to form esters, typically in the presence of a base such as pyridine to neutralize the hydrogen chloride produced.
Thiols: Form thioesters, often using a base to facilitate the reaction.
Major Products:
Amides: Formed from the reaction with amines.
Esters: Formed from the reaction with alcohols.
Thioesters: Formed from the reaction with thiols.
Scientific Research Applications
Chemistry: 5-Methyl-1,3,4-oxadiazole-2-carbonyl chloride is used as a building block in organic synthesis. It is a key intermediate in the preparation of various heterocyclic compounds and is used in the synthesis of pharmaceuticals and agrochemicals .
Biology and Medicine: This compound is used in the synthesis of Raltegravir, a potent human immunodeficiency virus (HIV) integrase inhibitor. Raltegravir is a novel anti-AIDS drug that has shown significant efficacy in clinical trials .
Industry: In the agrochemical industry, this compound is used in the synthesis of herbicides and fungicides. Its reactivity makes it a valuable intermediate for producing compounds with specific biological activities .
Mechanism of Action
The mechanism of action of 5-Methyl-1,3,4-oxadiazole-2-carbonyl chloride is primarily based on its ability to form covalent bonds with nucleophiles. This reactivity is exploited in the synthesis of various bioactive compounds. In the case of Raltegravir, the compound inhibits the HIV integrase enzyme by binding to its active site, preventing the integration of viral DNA into the host genome .
Comparison with Similar Compounds
1,3,4-Oxadiazole-2-carbonyl chloride: Similar structure but lacks the methyl group at the 5-position.
5-Phenyl-1,3,4-oxadiazole-2-carbonyl chloride: Contains a phenyl group instead of a methyl group at the 5-position.
Uniqueness: 5-Methyl-1,3,4-oxadiazole-2-carbonyl chloride is unique due to the presence of the methyl group at the 5-position, which can influence its reactivity and the properties of the compounds derived from it. This structural variation can lead to differences in biological activity and chemical behavior compared to other oxadiazole derivatives .
Properties
IUPAC Name |
5-methyl-1,3,4-oxadiazole-2-carbonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3ClN2O2/c1-2-6-7-4(9-2)3(5)8/h1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRASQZGKZFJLDB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00608525 | |
Record name | 5-Methyl-1,3,4-oxadiazole-2-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00608525 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.53 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
889131-28-6 | |
Record name | 5-Methyl-1,3,4-oxadiazole-2-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00608525 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.